molecular formula C17H15BrN4O B2442041 (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1705882-40-1

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2442041
CAS No.: 1705882-40-1
M. Wt: 371.238
InChI Key: PZPUGCIYSAGWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a useful research compound. Its molecular formula is C17H15BrN4O and its molecular weight is 371.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-11-8-16-19-9-12-10-21(7-6-15(12)22(16)20-11)17(23)13-4-2-3-5-14(13)18/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPUGCIYSAGWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4Br)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone , a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention in recent pharmacological research due to its promising biological activities, particularly in anticancer applications. This article synthesizes findings from various studies to outline the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromophenyl group and a dihydropyrazolo-pyrido-pyrimidine moiety. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit key proteins involved in cancer cell proliferation.

Inhibition of CDK2 and TRKA

Research indicates that the compound exhibits potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Notably, it has shown an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .

Table 1: Inhibition Potency Against CDK2 and TRKA

CompoundTargetIC50 (µM)
This compoundCDK20.09
This compoundTRKA0.45
RibociclibCDK20.07
LarotrectinibTRKA0.07

Broad-Spectrum Anticancer Activity

The compound has been tested across various cancer cell lines with promising results. It achieved a mean growth inhibition (GI%) of 43.9% across 56 different cell lines. Specific cell lines such as lung carcinoma HOP-92 and NCI-H460 exhibited GI% values of 71.8% and 66.12%, respectively .

Table 2: Growth Inhibition Across Cancer Cell Lines

Cell LineGI% (%)
HOP-9271.8
NCI-H46066.12
ACHN66.02
RFX 393Up to 112.34

The mechanism by which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : Treatment with the compound led to significant arrest in the G0–G1 phase of the cell cycle in renal carcinoma cells (RFX 393), indicating its potential to halt cancer progression .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, further contributing to its efficacy as an anticancer agent.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of CDK2 and TRKA, similar to known inhibitors, which elucidates its mechanism at the molecular level .

Case Studies and Clinical Relevance

While extensive clinical trials are yet to be conducted specifically for this compound, preliminary findings underscore its potential as a lead candidate for developing novel anticancer therapies. The dual inhibition profile presents an opportunity for targeting multiple pathways involved in tumor growth and survival.

Q & A

Q. How to scale up synthesis while maintaining regioselectivity?

  • Methodology : Transition from batch to flow chemistry with precise temperature control (80–100°C) and residence time (30 min). Use inline FTIR to monitor cyclization progress. Implement safety protocols for handling bromine-containing intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.